N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
Description
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with thiophene groups and a carboxamide group.
Properties
IUPAC Name |
N,7-dithiophen-2-yl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBHARHIISDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions involving thiophene derivatives and amines. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in its interactions with enzymes and receptors.
Medicine: Research has indicated potential antitumor activity, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism by which N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can be compared with other thiazepane derivatives and thiophene-containing compounds. Similar compounds include:
7-aryl-1,4-thiazepane derivatives: These compounds also feature the thiazepane ring but with different substituents, leading to variations in biological activity.
Thiophene derivatives: Compounds containing thiophene rings are known for their diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds.
Biological Activity
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a seven-membered thiazepane ring that includes sulfur and nitrogen atoms. The compound is characterized by two thiophene groups attached to the nitrogen atom at position 7 and a carboxamide functional group at position 4. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its potential in inhibiting tumor cell growth, suggesting it may serve as a candidate for cancer therapy. The compound's mechanism of action appears to involve interaction with specific molecular targets, likely enzymes or receptors involved in tumor progression.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to modulate biological pathways by interacting with specific molecular targets. Further research is needed to clarify these interactions and their implications for therapeutic applications.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other thiazepane derivatives and thiophene-containing compounds. Below is a comparison table highlighting key features:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains thiophene and thiazepane rings | Antitumor activity; enzyme inhibition |
| 7-Aryl-1,4-thiazepane derivatives | Varying substituents on the thiazepane ring | Diverse biological activities |
| Thiophene derivatives | Known for various chemical properties | Antimicrobial and anticancer effects |
Case Studies
A notable case study investigated the antitumor efficacy of compounds structurally related to this compound. The study reported that certain derivatives showed low micromolar EC50 values against Trypanosoma brucei, indicating potential antiparasitic activity alongside antitumor effects .
Q & A
Basic: What are the optimal synthetic routes for N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide?
Q: How can researchers efficiently synthesize this compound while ensuring high yield and purity? A: The synthesis typically involves a multi-step approach:
Thiazepane ring formation : Cyclocondensation of thiol-containing precursors with amines under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
Substitution reactions : Thiophene moieties are introduced via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Key challenges include managing sulfur reactivity and avoiding ring-opening side reactions.
Basic: How is this compound characterized structurally?
Q: What analytical methods confirm the compound’s molecular structure? A: A combination of techniques is used:
- NMR spectroscopy : and NMR identify thiophene protons (δ 6.8–7.5 ppm) and thiazepane carbons (δ 45–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 365.1) .
- X-ray crystallography : Resolves stereochemistry and ring conformation, critical for docking studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Q: Discrepancies exist in IC values across studies. What methodological steps validate these findings? A:
Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) to rule out assay-specific artifacts .
Molecular docking : Use software like AutoDock Vina to verify binding poses against target proteins (e.g., EGFR), ensuring consistency with experimental IC trends .
Batch reproducibility : Validate synthetic protocols across labs, as impurities (e.g., unreacted thiophene) may skew bioactivity .
Advanced: What computational approaches optimize reaction conditions for derivatization?
Q: How can in silico methods reduce trial-and-error in functionalizing the thiazepane core? A:
Quantum mechanical modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in sulfonation or alkylation reactions .
Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., toluene/Pd(OAc)) for cross-coupling .
Transition-state analysis : Identify energy barriers for ring-opening side reactions, guiding temperature/pH adjustments .
Advanced: What mechanisms govern thiazepane ring stability under acidic/basic conditions?
Q: How does the thiazepane moiety degrade, and how can stability be improved? A:
- Degradation pathways : Acidic conditions protonate the ring nitrogen, leading to cleavage (observed via HPLC-MS). Basic conditions induce nucleophilic attack at the carbonyl group .
- Stabilization strategies :
- Introduce electron-withdrawing groups (e.g., -CF) to reduce nitrogen basicity .
- Use protective groups (e.g., Boc) during synthesis .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Q: What functionalization strategies balance synthetic feasibility and bioactivity? A:
Core modifications : Replace thiophene with furan or pyridine to alter electron density (synthesized via Pd-catalyzed cross-coupling) .
Side-chain diversification : Introduce sulfonamide or carbamate groups at the 4-carboxamide position to modulate solubility/logP .
Stereochemical control : Enantioselective synthesis (e.g., chiral auxiliaries) to isolate (R)- or (S)-configured thiazepanes for target specificity .
Basic: What solvents and conditions ensure compound stability during storage?
Q: How should researchers handle this compound to prevent decomposition? A:
- Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
- Solvents : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with pH > 9 .
Advanced: How to investigate interactions with cytochrome P450 enzymes?
Q: What experimental setups assess metabolic stability and drug-drug interaction risks? A:
In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolite formation via LC-MS/MS .
Docking simulations : Map binding to CYP3A4/2D6 active sites to predict inhibition/induction .
Probe substrates : Use midazolam (CYP3A4) or dextromethorphan (CYP2D6) to quantify competitive inhibition .
Advanced: Can green chemistry principles be applied to its synthesis?
Q: How to minimize waste and energy use in large-scale preparation? A:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Immobilize Pd nanoparticles on magnetic supports for easy recovery .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h for thiophene coupling) .
Advanced: What strategies address reproducibility challenges in biological assays?
Q: How can labs standardize protocols to reduce variability in IC measurements? A:
Reference standards : Use a centralized batch of the compound for cross-lab calibration .
Cell line authentication : STR profiling to confirm identity (e.g., HepG2 vs. HeLa contamination) .
Data reporting : Adhere to MIAME or FAIR guidelines for metadata transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
